molecular formula C10H9KN2O5S B7759996 potassium;1-(1H-indol-3-yl)-2-nitroethanesulfonate

potassium;1-(1H-indol-3-yl)-2-nitroethanesulfonate

Cat. No.: B7759996
M. Wt: 308.35 g/mol
InChI Key: FFPMYNPZLRAFKM-UHFFFAOYSA-M
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Description

Potassium;1-(1H-indol-3-yl)-2-nitroethanesulfonate is a chemical compound with a complex structure that includes an indole ring, a nitro group, and a sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of potassium;1-(1H-indol-3-yl)-2-nitroethanesulfonate typically involves the reaction of 1H-indole-3-carboxaldehyde with nitroethane in the presence of a base to form 1-(1H-indol-3-yl)-2-nitroethanol. This intermediate is then reacted with a sulfonating agent, such as chlorosulfonic acid, to introduce the sulfonate group. The final step involves the neutralization of the sulfonic acid derivative with potassium hydroxide to yield the potassium salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium;1-(1H-indol-3-yl)-2-nitroethanesulfonate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The sulfonate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 1-(1H-indol-3-yl)-2-aminoethanesulfonate, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Potassium;1-(1H-indol-3-yl)-2-nitroethanesulfonate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of potassium;1-(1H-indol-3-yl)-2-nitroethanesulfonate involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, while the nitro and sulfonate groups can participate in redox reactions and ionic interactions. These interactions can modulate biological pathways and cellular processes, making the compound useful in various research applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium;1-(1H-indol-3-yl)-2-nitroethanesulfonate is unique due to the presence of both a nitro group and a sulfonate group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.

Properties

IUPAC Name

potassium;1-(1H-indol-3-yl)-2-nitroethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5S.K/c13-12(14)6-10(18(15,16)17)8-5-11-9-4-2-1-3-7(8)9;/h1-5,10-11H,6H2,(H,15,16,17);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFPMYNPZLRAFKM-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C[N+](=O)[O-])S(=O)(=O)[O-].[K+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9KN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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